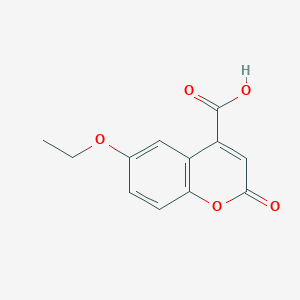
8-Chloro-3-isopropyl-2-methylquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Cloro-3-isopropil-2-metilquinolin-4-amina es un compuesto químico con la fórmula molecular C13H15ClN2 y un peso molecular de 234.72 g/mol . Pertenece a la clase de derivados de quinolina, que son conocidos por sus diversas aplicaciones en varios campos como la química medicinal, la síntesis orgánica y la ciencia de los materiales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 8-Cloro-3-isopropil-2-metilquinolin-4-amina se puede lograr a través de varios métodos. Un enfoque común implica la síntesis de Friedländer, que es un método clásico para construir derivados de quinolina. Este método generalmente implica la condensación de derivados de anilina con compuestos carbonílicos en presencia de catalizadores ácidos o básicos .
Otro método es la reacción de Gould-Jacobs, que implica la ciclación de β-cetoésteres con derivados de anilina en condiciones ácidas . Las reacciones catalizadas por metales de transición, como el acoplamiento de Suzuki-Miyaura, también se pueden emplear para introducir los grupos cloro e isopropilo en el andamiaje de quinolina .
Métodos de Producción Industrial
La producción industrial de 8-Cloro-3-isopropil-2-metilquinolin-4-amina generalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
8-Cloro-3-isopropil-2-metilquinolin-4-amina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar N-óxidos de quinolina utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: La reducción del compuesto se puede lograr utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio para formar los derivados de amina correspondientes.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Aminas, tioles, alcóxidos.
Principales Productos Formados
Oxidación: N-óxidos de quinolina.
Reducción: Derivados de amina.
Sustitución: Derivados de quinolina funcionalizados.
Aplicaciones Científicas De Investigación
8-Cloro-3-isopropil-2-metilquinolin-4-amina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y como ligando en química de coordinación.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: Explorado como un posible agente terapéutico para diversas enfermedades debido a su capacidad para interactuar con objetivos biológicos.
Industria: Utilizado en el desarrollo de materiales avanzados y como precursor para la síntesis de colorantes y pigmentos .
Mecanismo De Acción
El mecanismo de acción de 8-Cloro-3-isopropil-2-metilquinolin-4-amina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la proliferación celular, lo que lleva a efectos anticancerígenos .
Comparación Con Compuestos Similares
Compuestos Similares
8-Cloro-3-isopropil-2-metilquinolin-4-ol: Un derivado hidroxilado con propiedades químicas similares.
8-Cloro-3-isopropil-2-metilquinolin-4-ácido carboxílico:
Singularidad
8-Cloro-3-isopropil-2-metilquinolin-4-amina es única debido a su patrón de sustitución específico en el andamiaje de quinolina, que confiere propiedades químicas y biológicas distintas. Sus grupos cloro e isopropilo contribuyen a su reactividad y posibles interacciones con objetivos biológicos, lo que la convierte en un compuesto valioso para la investigación y el desarrollo .
Propiedades
Fórmula molecular |
C13H15ClN2 |
|---|---|
Peso molecular |
234.72 g/mol |
Nombre IUPAC |
8-chloro-2-methyl-3-propan-2-ylquinolin-4-amine |
InChI |
InChI=1S/C13H15ClN2/c1-7(2)11-8(3)16-13-9(12(11)15)5-4-6-10(13)14/h4-7H,1-3H3,(H2,15,16) |
Clave InChI |
NBLCULHFEYKYFF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C2C=CC=C(C2=N1)Cl)N)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


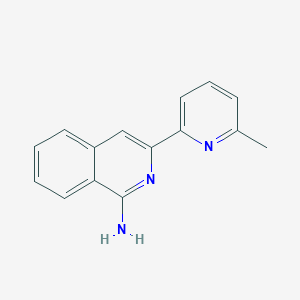
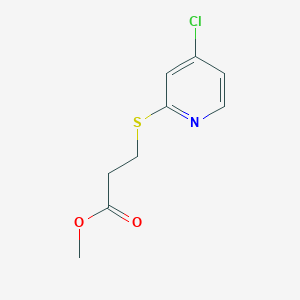
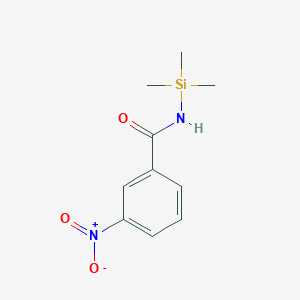
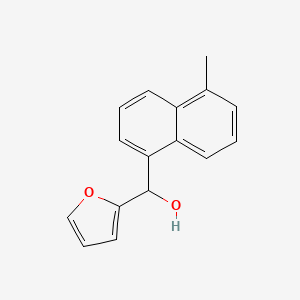
![2-Bromothiazolo[5,4-c]pyridine-7-carbonitrile](/img/structure/B11873043.png)
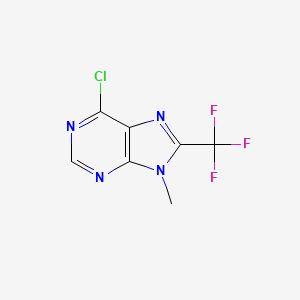
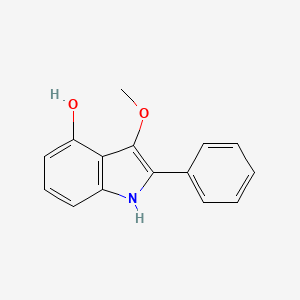
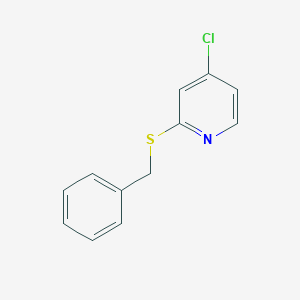
![(4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11873065.png)
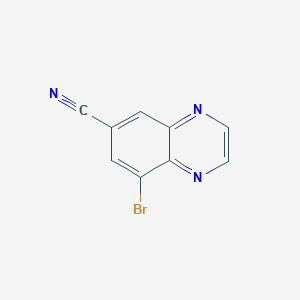


![4-Chloro-1-(pyridin-3-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11873108.png)
